molecular formula C8H18N2O B1217089 Octanohydrazide CAS No. 6304-39-8

Octanohydrazide

Cat. No. B1217089
CAS RN: 6304-39-8
M. Wt: 158.24 g/mol
InChI Key: VMUZVGRNTPFTKE-UHFFFAOYSA-N
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Description

Hydrazides and their derivatives are significant in the field of chemistry due to their versatility in forming a plethora of compounds with varied applications. These compounds serve as key intermediates in the synthesis of heterocycles, coordination compounds, and for their applications in materials science.

Synthesis Analysis

Hydrazides are typically synthesized through the reaction of carboxylic acids or their derivatives with hydrazine. The synthesis process can vary depending on the specific hydrazide being produced. For instance, carbohydrazide is prepared by reacting dimethyl carbonate with hydrazine hydrate (Zhang, Zhang, & Yu, 2006).

Molecular Structure Analysis

The molecular structure of hydrazides can be determined using X-ray crystallography, revealing key aspects such as bond lengths, angles, and overall geometry. For example, the molecular structure of carbohydrazide was elucidated through single crystal X-ray diffraction (Zhang, Zhang, & Yu, 2006).

Chemical Reactions and Properties

Hydrazides undergo various chemical reactions, including cyclocondensation to form heterocyclic compounds. They are precursors in reactions leading to the construction of heterocycles such as thiadiazole, oxadiazole, and other fused heterocycles (Hosseini & Bayat, 2018).

Physical Properties Analysis

The physical properties of hydrazides, such as solubility, melting point, and boiling point, can be determined experimentally. Molecular dynamics simulations have been used to study the structures of related compounds, providing insights into their physical behaviors (MacCallum & Tieleman, 2002).

Chemical Properties Analysis

The chemical properties of hydrazides, including reactivity, stability, and their ability to form various chemical bonds and structures, are crucial for their application in synthetic chemistry. For instance, oxalyl dihydrazide exhibits polymorphism, showing multiple hydrogen-bonding opportunities, which is significant for understanding its chemical behavior (Ahn, Guo, Kariuki, & Harris, 2006).

Scientific Research Applications

1. Sorption Behaviour in Agricultural Soils

Octanohydrazide's sorption behavior in agricultural soils has been studied, particularly in relation to its interaction with pesticides like acetochlor, atrazine, carbendazim, diazinon, imidacloprid, and isoproturon. These studies focus on understanding the sorption isotherms and the adsorption constants related to soil organic carbon content. The research explores the relationship between the octanol-water partition coefficients of these chemicals and their sorption behavior, contributing to environmental science and agricultural chemistry (Németh-Konda et al., 2002).

2. Biofilm Quantification in Bioelectrochemical Systems

Studies have utilized this compound in the context of bioelectrochemical systems (BESs). Here, the focus is on the noninvasive quantification of biofilm growth on electrodes, essential for the design and operation of BESs. Such applications are crucial in understanding microbial growth dynamics and their environmental implications (Molenaar et al., 2018).

3. Optical Coherence Tomography in Brain Imaging

This compound finds application in the development of optical coherence tomography (OCT), a tool for brain imaging and developmental biology. OCT provides detailed, noninvasive imaging of brain tissues and embryonic structures, offering insights into hemodynamic and metabolic changes in the brain. Such applications are pivotal in medical imaging and neuroscience research (Men et al., 2016).

4. Estimating ADME-Tox Predictions

In pharmaceutical research, this compound is used to understand and estimate the accuracy of predictions related to absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) models. This is particularly important in the early stages of drug development, aiding in the prediction of physicochemical properties (Tetko et al., 2006).

5. Skin Cancer and Dermatological Disease Research

This compound's role extends to dermatology, specifically in the use of OCT for imaging skin cancer and other dermatological diseases. This technology offers a noninvasive method to visualize and understand skin conditions, aiding in diagnosis and treatment planning (Gambichler et al., 2015).

Safety and Hazards

Octanohydrazide can cause eye irritation and may be harmful if swallowed . It is advised to wear protective gloves, clothing, and eye/face protection when handling this compound .

Future Directions

Relevant Papers

There are several papers that could be relevant to Octanohydrazide, although they may not specifically mention this compound. For instance, one paper discusses the future directions of metal-organic frameworks , another paper provides a perspective on lignin oxidation , and another discusses the future directions of chemical theory and computation . These papers could provide valuable context and background information for understanding this compound and its potential applications.

properties

IUPAC Name

octanehydrazide
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InChI

InChI=1S/C8H18N2O/c1-2-3-4-5-6-7-8(11)10-9/h2-7,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VMUZVGRNTPFTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
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DSSTOX Substance ID

DTXSID4064218
Record name Octanoic acid hydrazide
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Molecular Weight

158.24 g/mol
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CAS RN

6304-39-8
Record name Octanoic hydrazide
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Record name Octanoic acid hydrazide
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Synthesis routes and methods

Procedure details

Production of the spacer-gel derivative: Ethyl caprylate was converted into the corresponding hydrazide by hydrazinolysis, by initially admixing 10 ml. of this ethyl ester with 10 ml. of 98% hydrazine hydrate. Ethanol (22 ml.) was added as solvent, until the reaction mixture cleared, following which the solution was left at room temperature for 15 hours. The crystallized out resulting caprylhydrazide was filtered off and washed with ice water and then with aqueous methanol (1:1) of room temperature.
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hydrazide
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ethyl ester
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22 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential antiviral applications of Octanoic hydrazide?

A1: Research suggests that Octanoic hydrazide demonstrates potential in removing viral contaminants from biological products. Studies have shown its efficacy in removing Hepatitis B virus (HBV) [] and non-A, non-B hepatitis virus (NANB) [] from factor IX concentrates. This purification is achieved through a chromatographic process using Octanoic hydrazide-Sepharose 4B as a stationary phase. While the exact mechanism of viral removal is not fully elucidated in the provided abstracts, it likely involves hydrophobic interactions between the virus particles and Octanoic hydrazide. This application highlights the potential of Octanoic hydrazide in enhancing the safety of blood products.

Q2: How can Octanoic hydrazide be used to modify biomolecules?

A2: Octanoic hydrazide can be used to functionalize the reducing end of chitooligosaccharides, specifically those containing a 2,5-anhydro-d-mannofuranose unit (COSamf) []. This reaction, facilitated by reductive amination in the presence of NaBH3CN, yields a novel derivative with potential amphiphilic properties. This modification strategy opens avenues for creating new biomaterials with tailored properties.

Q3: What are the structural characteristics of Octanoic hydrazide?

A3: While the provided abstracts do not explicitly detail the molecular formula, weight, or spectroscopic data of Octanoic hydrazide, its chemical structure can be inferred from its name and applications. As an alkyl hydrazide, it consists of an eight-carbon chain (octyl group) attached to a hydrazide functional group (–CONHNH2). This structure suggests potential amphiphilic properties, with the hydrophobic octyl chain and the polar hydrazide group.

Q4: Are there any studies exploring the potential toxicity of Octanoic hydrazide?

A4: While the provided research highlights the use of Octanoic hydrazide in purifying biological products, none of the abstracts directly address its toxicity profile [, , ]. Further research is needed to thoroughly evaluate the safety and potential adverse effects of Octanoic hydrazide, particularly when used in applications involving human exposure.

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